Specific Scientific Field: This application falls under the field of Green Chemistry and Biomass Conversion.
Methods of Application or Experimental Procedures: The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .
Results or Outcomes: The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .
Specific Scientific Field: This application is in the field of Organic Chemistry.
Summary of the Application: The Piancatelli Rearrangement is a reaction discovered by Giovanni Piancatelli and his team at the University of Rome. It involves the acid-catalyzed water-mediated rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones .
Methods of Application or Experimental Procedures: The reaction involves heating 2-furylcarbinols in an acetone-water solvent system in the presence of strong acids (e.g., formic, polyphosphoric or p-toluenesulfonic acid) which leads to the formation of 4-hydroxy-5-substituted-cyclopent-2-enones .
Results or Outcomes: The high level of stereochemical control inherent in the rearrangement delivered exclusively the trans isomer, as demonstrated by the 1H-NMR coupling constant between the two vicinal hydrogens .
Specific Scientific Field: This application is in the field of Chemical Engineering and Industrial Chemistry.
Summary of the Application: The research discusses the use of furan derivatives as platform chemicals for the production of a wide range of materials beyond fuels and plastics .
Methods of Application or Experimental Procedures: The study involves detailed examinations of the chemistry, kinetics, catalytic effects, energy, and mass transfer involved in the reaction .
Results or Outcomes: The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
Specific Scientific Field: This application is in the field of Green Chemistry and Biomass Conversion.
Summary of the Application: The research reports the renewable synthesis of furfurals starting from carbohydrate-derived 5-substituted-2-furaldehydes .
Methods of Application or Experimental Procedures: The synthesis involves various organocatalysts and the use of piperidinium acetate as the catalyst under solvent-free conditions .
Results or Outcomes: The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
(S)-3-Amino-3-(2-furyl)-propionic acid is an amino acid derivative characterized by its unique structure, which includes a furan ring. Its molecular formula is and it has a molecular weight of 155.15 g/mol. This compound is notable for its chirality, existing in the S configuration, which influences its biological activity and interactions in various
Currently, there is no scientific literature available describing a specific mechanism of action for (S)-3-Amino-3-(2-furyl)-propionic acid.
The biological significance of (S)-3-amino-3-(2-furyl)-propionic acid is linked to its structural similarity to neurotransmitters and its potential role in neuropharmacology. Research indicates that this compound may exhibit excitatory neurotransmitter activity, similar to that of other amino acids like glutamate. Its furan moiety may also contribute to antioxidant properties, making it a candidate for further studies in neuroprotective applications .
Several synthetic routes have been developed for the preparation of (S)-3-amino-3-(2-furyl)-propionic acid:
(S)-3-Amino-3-(2-furyl)-propionic acid has several applications:
Interaction studies have shown that (S)-3-amino-3-(2-furyl)-propionic acid may interact with various receptors and enzymes within biological systems. These interactions are crucial for understanding its pharmacological effects:
(S)-3-Amino-3-(2-furyl)-propionic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-3-Amino-3-(2-furyl)-propionic acid | C7H9NO3 | Contains a furan ring; potential neurotransmitter activity |
| (S)-3-Amino-3-(phenyl)-propionic acid | C9H11NO2 | Similar structure but lacks furan; more common in pharmaceuticals |
| (S)-3-Amino-3-(thienyl)-propionic acid | C7H9NOS | Contains a thiophene ring; different electronic properties |
| (S)-3-Amino-4-methyl-5-phosphonovaleric acid | C7H12N1O5P | Phosphonated version; used as a glutamate receptor agonist |
The uniqueness of (S)-3-amino-3-(2-furyl)-propionic acid lies in its furan component, which enhances its potential biological activities compared to other amino acids lacking this feature . This compound's investigation continues to reveal insights into its possible therapeutic roles and applications in various fields of science.